

Aurora B Kinase: A Pivotal Regulator of Mitotic Fidelity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aurora B kinase is a master regulator of mitosis, ensuring the faithful segregation of chromosomes into two daughter cells. As the catalytic subunit of the Chromosome Passenger Complex (CPC), its precise spatiotemporal activity is critical for multiple mitotic processes, including chromosome condensation, correction of kinetochore-microtubule attachment errors, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Dysregulation of Aurora B is a hallmark of aneuploidy and is frequently observed in various human cancers, making it a prime target for anti-cancer drug development. This technical guide provides a comprehensive overview of Aurora B's function in mitosis, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its core signaling pathways.

Core Functions of Aurora B Kinase in Mitosis

Aurora B's multifaceted role in mitosis is orchestrated through its dynamic localization and its kinase activity towards a plethora of substrates. Its functions are integral to maintaining genomic stability.

Chromosome Condensation and Cohesion

Aurora B contributes to the structural integrity of mitotic chromosomes. It directly phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification associated with the



dissociation of heterochromatin protein 1 (HP1) and the recruitment of the condensin I complex to chromosome arms.[1][2][3] This process is crucial for proper chromosome compaction and rigidity.[1] While Aurora B-mediated H3S10 phosphorylation is a hallmark of mitosis, some studies suggest that basal Aurora B activity is sufficient for this process in prophase.[4][5]

Kinetochore-Microtubule Attachments and Error Correction

A primary function of Aurora B is to ensure the correct bipolar attachment of chromosomes to the mitotic spindle, a state known as bi-orientation.[6] The kinase acts as a key component of the error correction mechanism, destabilizing incorrect attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) and merotelic (one kinetochore attached to microtubules from both poles) attachments.[7][8]

This error correction is thought to be governed by a tension-sensing mechanism.[9] When kinetochores are not under tension from opposing spindle poles, they remain in close proximity to the inner centromere where Aurora B is concentrated.[6][10] This allows Aurora B to phosphorylate substrates within the outer kinetochore, such as the Ndc80 complex, the Ska complex, and the KNL1 protein.[7][11] Phosphorylation of these components reduces their microtubule-binding affinity, promoting detachment and providing an opportunity for correct attachments to form.[6][12][13] Once bi-orientation is achieved and tension is established, the increased distance between the inner centromere and the outer kinetochore is believed to reduce substrate phosphorylation, thus stabilizing the correct attachment.[10]

Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly bi-oriented.[14][15] Aurora B plays a crucial, albeit debated, role in SAC signaling. One model suggests that Aurora B's primary role is indirect, where its error-correction activity generates unattached kinetochores, the primary signal for SAC activation.[15] However, mounting evidence supports a more direct role for Aurora B in the checkpoint. It is required to prevent the premature removal of SAC proteins, such as Mad2 and BubR1, from unattached or tensionless kinetochores.[16][17][18] Inhibition of Aurora B can lead to a weakened checkpoint and premature anaphase entry, even in the presence of misaligned chromosomes.[14][18]



Cytokinesis

Following chromosome segregation in anaphase, Aurora B relocates to the central spindle and midbody.[19] Here, it plays an essential role in the final stage of cell division, cytokinesis.[19] Aurora B phosphorylates several key proteins involved in the formation and function of the contractile ring, including the centralspindlin complex component MKLP1, myosin II regulatory light chain, and intermediate filament proteins.[19][20] Inhibition of Aurora B activity during late mitosis leads to cytokinesis failure, resulting in binucleated or polyploid cells.[9][21]

Quantitative Data on Aurora B Kinase Activity and Inhibition

The following tables summarize key quantitative data related to Aurora B kinase activity, its substrates, and the effects of its inhibition.

Table 1: In Vitro Inhibitory Potency (IC50) of Common Aurora B Inhibitors

Inhibitor	Aurora B IC50 (nM)	Selectivity Profile	Reference(s)
Hesperadin	250	Aurora B selective	[22][23][24]
ZM447439	130	Pan-Aurora inhibitor	[9][22]
AZD1152-HQPA (Barasertib)	0.37	Highly Aurora B selective	[9][22][25]
GSK1070916	3.5	Highly Aurora B selective	[9][22]
AT9283	~3.0	Pan-Aurora, JAK2/3, Abl1 inhibitor	[22][26]
VX-680 (Tozasertib)	~5 (Ki)	Pan-Aurora inhibitor	[24]

Table 2: Effects of Aurora B Inhibition on Mitotic Progression



Parameter	Condition	Quantitative Effect	Reference(s)
Duration of Mitosis	Aurora B overexpression	Increased from 108.2 ± 5.5 min to 137.7 ± 9.7 min	[20][27]
Aurora B inhibition (ZM447439)	Rescued overexpression- induced delay	[27]	
Aurora A/B dual inhibition	Mitosis shortened to ~68 min (from 82 min in AurA KO)	[8]	-
Chromosome Misalignment	CENP-R depletion	>60% of cells failed to align chromosomes	[1]
Aurora B overexpression	56.3% ± 5.4% of mitotic cells in prometaphase (vs 40.3% ± 4.6% control)	[27]	
Aurora-BK207R mutant expression	61.50% ± 12.07% misaligned chromosomes (vs 35.25% ± 4.992% WT)	[28]	-
Cytokinesis Failure	Aurora B inhibition (AZD1152-HQPA)	~90% of cells with abnormal NMIIB localization (vs ~20% control)	[21]
Aurora B inhibition (AT9283)	Led to multinucleation in p53-compromised cells	[26]	
Histone H3 Ser10 Phosphorylation	Aurora B inhibition (AZD1152-HQPA)	Reduced to 78% of control after 24h in primary AML cells	[29]



Aurora B inhibition	Reduced Kif4A levels	[30]
(ZM447439)	on chromosomes	[50]

Table 3: Quantitative Analysis of Aurora B Substrate Interactions

Interaction	Method	Quantitative Finding	Reference(s)
Ndc80-Microtubule Binding	In vitro TIRF microscopy	Each phosphomimetic residue on Hec1 tail decreases binding affinity by 0.30 ± 0.02 kBT	[6][14]
Ndc80-Microtubule Binding	In vivo FRET/FLIM	Graded dependence of NDC80-kMT binding on Aurora B phosphorylation level	[10]
Dsn1 Phosphorylation Gradient	Immunofluorescence quantification	Phosphorylation of Dsn1 S109 decreases linearly with distance from the anaphase midzone	[7][17]

Signaling Pathways and Regulatory Networks

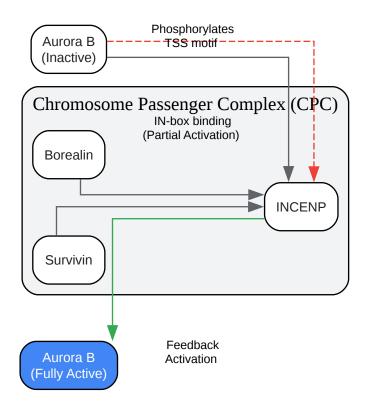
The function of Aurora B is tightly regulated through its localization within the CPC and by a network of phosphorylation events.

The Chromosome Passenger Complex (CPC)

Aurora B's localization and activity are dependent on its association with the other components of the CPC: INCENP (Inner Centromere Protein), Survivin, and Borealin.[11][19] INCENP acts as a scaffold and is essential for activating Aurora B.[16][31] The C-terminal IN-box of INCENP binds to Aurora B, leading to partial activation.[31] Full activation is achieved through a feedback mechanism where Aurora B phosphorylates a TSS motif in the C-terminus of



INCENP.[16][32] Survivin and Borealin are crucial for the correct targeting of the CPC to the centromere.[19]



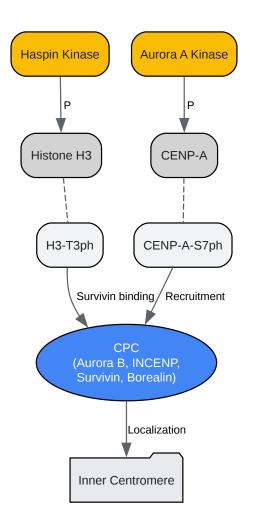
Click to download full resolution via product page

Figure 1. Activation of Aurora B within the Chromosome Passenger Complex.

Upstream Regulation and Localization

The recruitment of the CPC to the inner centromere is a critical first step. This process is initiated by the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) by Haspin kinase.[33] Survivin in the CPC then directly binds to this H3T3ph mark, anchoring the complex at the centromere.[33] Additionally, phosphorylation of the centromeric histone variant CENP-A at Serine 7 by Aurora A kinase also contributes to CPC recruitment.[19]





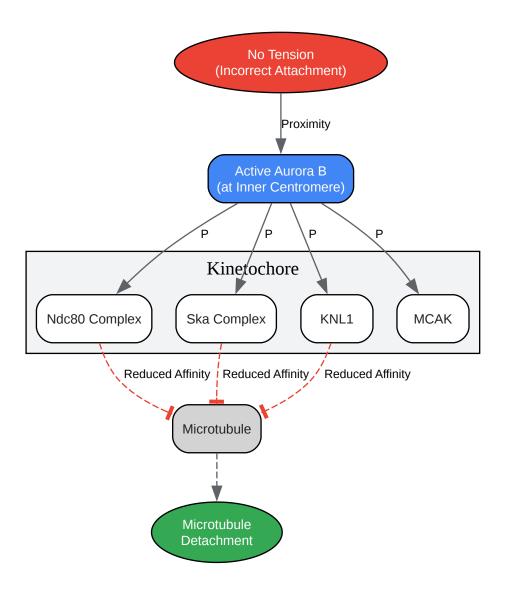
Click to download full resolution via product page

Figure 2. Upstream signaling pathway for CPC localization to the inner centromere.

Downstream Substrates and Error Correction Pathway

Once localized and active, Aurora B phosphorylates a cascade of downstream targets to regulate kinetochore-microtubule dynamics.





Click to download full resolution via product page

Figure 3. Aurora B-mediated error correction pathway at the kinetochore.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Aurora B kinase function.

In Vitro Aurora B Kinase Assay (Histone H3 Phosphorylation)

This assay measures the ability of an inhibitor to block the phosphorylation of Histone H3 by Aurora B.



Materials:

- Active Aurora B kinase (e.g., Carna Biosciences #05-102)
- Inactive Histone H3 protein (substrate)
- ATP (Adenosine 5'-triphosphate)
- Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
- Test compounds (inhibitors) dissolved in DMSO
- SDS-PAGE equipment and reagents
- PVDF membrane
- Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Histone H3
- HRP-conjugated secondary antibody
- ECL reagent and chemiluminescence imaging system

Procedure:

- Reaction Setup: Prepare the kinase reaction mix in a microcentrifuge tube. For a typical 25
 µL reaction, combine:
 - 5 μL of 5x Kinase Buffer
 - 2.5 μL of test inhibitor at various concentrations (or DMSO for control)
 - 1 μg of inactive Histone H3
 - 100 ng of active Aurora B kinase
 - ddH₂O to a volume of 22.5 μL
- Initiate Reaction: Add 2.5 μL of 1 mM ATP (final concentration 100 μM) to start the reaction.



- Incubation: Incubate the reaction at 30°C for 30 minutes.
- Stop Reaction: Stop the reaction by adding 6 μL of 5x SDS-PAGE loading buffer.
- Western Blotting:
 - Boil the samples at 95°C for 5 minutes.
 - Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with anti-phospho-Histone H3 (Ser10) primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the bands using an ECL reagent.
 - Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
- Data Analysis: Quantify the band intensities for phospho-H3 and total H3. Calculate the ratio of phospho-H3 to total H3 for each inhibitor concentration and determine the IC50 value.[9]

Immunofluorescence Staining for Aurora B and Phospho-Histone H3

This protocol allows for the visualization of Aurora B localization and its activity (via p-H3S10) in mitotic cells.

Materials:

- Cells grown on coverslips
- Paraformaldehyde (PFA) 4% in PBS



- Permeabilization Buffer: 0.5% Triton X-100 in PBS
- Blocking Buffer: 5% BSA in PBST (PBS + 0.1% Tween-20)
- Primary antibodies: anti-Aurora B, anti-phospho-Histone H3 (Ser10)
- Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium

Procedure:

- Cell Fixation: Wash cells briefly with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
- Washing: Wash three times with PBS for 5 minutes each.
- Blocking: Block for 1 hour with Blocking Buffer at room temperature.
- Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Aurora B and anti-p-H3S10) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash three times with PBST for 5 minutes each.
- Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
- Washing: Wash three times with PBST for 5 minutes each.
- DNA Staining: Incubate with DAPI (1 μg/mL in PBS) for 5 minutes.
- Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

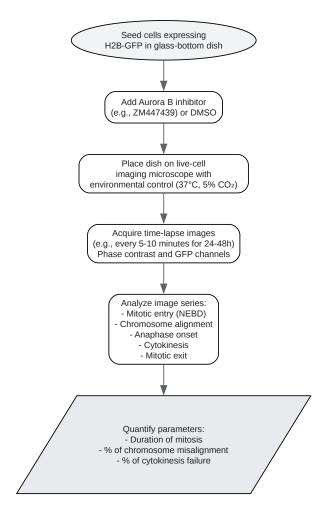


• Imaging: Visualize using a fluorescence or confocal microscope.[4][34]

Live-Cell Imaging of Mitotic Progression

This method allows for the real-time analysis of mitotic events in cells, often expressing fluorescently tagged proteins like H2B-GFP to visualize chromosomes.

Workflow:



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. academic.oup.com [academic.oup.com]
- 2. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multisite phosphorylation of the NDC80 complex gradually tunes its microtubule-binding affinity PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aurora B gradient sustains kinetochore stability in anaphase PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora A and Aurora B jointly coordinate chromosome segregation and anaphase microtubule dynamics PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Cell Biologist's Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 10. Measuring NDC80 binding reveals the molecular basis of tension-dependent kinetochore-microtubule attachments PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of Human Aurora B in Complex with INCENP and VX-680 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate phosphoregulation of kinetochore—microtubule affinity requires unconstrained molecular interactions PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular determinants of the Ska-Ndc80 interaction and their influence on microtubule tracking and force-coupling | eLife [elifesciences.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Aurora B Phosphorylates Multiple Sites on Mitotic Centromere-associated Kinesin to Spatially and Temporally Regulate Its Function PMC [pmc.ncbi.nlm.nih.gov]
- 16. INCENP—aurora B interactions modulate kinase activity and chromosome passenger complex localization PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

Foundational & Exploratory





- 18. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aurora kinase B Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Aurora-B phosphorylates the myosin II heavy chain to promote cytokinesis PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Aurora B Inhibitors as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mutation of the SUMOylation site of Aurora-B disrupts spindle formation and chromosome alignment in oocytes PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
- 30. researchgate.net [researchgate.net]
- 31. Exploring the Functional Interactions between Aurora B, INCENP, and Survivin in Mitosis
 PMC [pmc.ncbi.nlm.nih.gov]
- 32. Phosphorylation at serine 331 is required for Aurora B activation PMC [pmc.ncbi.nlm.nih.gov]
- 33. taylorandfrancis.com [taylorandfrancis.com]
- 34. Spatiotemporal control of mitotic exit during anaphase by an aurora B-Cdk1 crosstalk | eLife [elifesciences.org]
- To cite this document: BenchChem. [Aurora B Kinase: A Pivotal Regulator of Mitotic Fidelity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587380#aurora-b-kinase-function-in-mitosis]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com